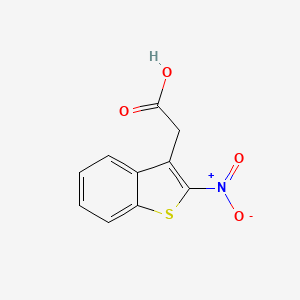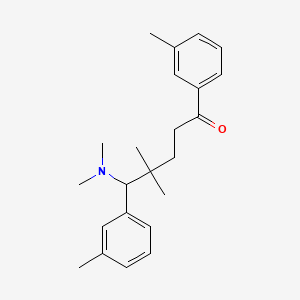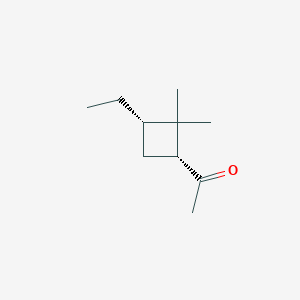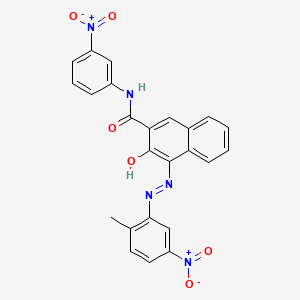
3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is likely used in various applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methyl-5-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-4-nitronaphthalene-2-carboxamide under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to control temperature, pH, and reaction time.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, sulfonic acids, and alkylating agents.
Major Products Formed
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.
Analytical Chemistry: Employed as a reagent in spectrophotometric analysis.
Biology and Medicine
Biological Staining: Utilized in staining biological tissues for microscopic examination.
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry
Textile Industry: Applied in dyeing fabrics and textiles.
Plastic and Polymer Industry: Used to color plastics and polymers.
作用機序
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The mechanism involves:
Binding to Proteins: The azo group can form complexes with proteins, affecting their function.
Pathways Involved: The compound may interfere with cellular pathways involving oxidative stress and enzyme inhibition.
類似化合物との比較
Similar Compounds
- 4-((2-Methyl-5-nitrophenyl)azo)phenol
- 3-Hydroxy-4-((2-methylphenyl)azo)naphthalene-2-carboxamide
Uniqueness
- Structural Features : The presence of both nitro and azo groups in the compound provides unique chemical reactivity.
- Applications : Its specific structure allows for diverse applications in dyeing, staining, and analytical chemistry.
特性
CAS番号 |
6358-47-0 |
|---|---|
分子式 |
C24H17N5O6 |
分子量 |
471.4 g/mol |
IUPAC名 |
3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O6/c1-14-9-10-18(29(34)35)13-21(14)26-27-22-19-8-3-2-5-15(19)11-20(23(22)30)24(31)25-16-6-4-7-17(12-16)28(32)33/h2-13,30H,1H3,(H,25,31) |
InChIキー |
VOQHKBYZRLXPBY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


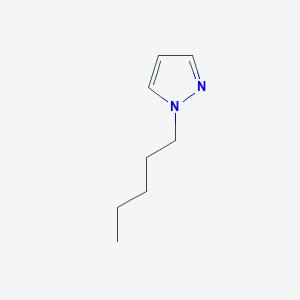
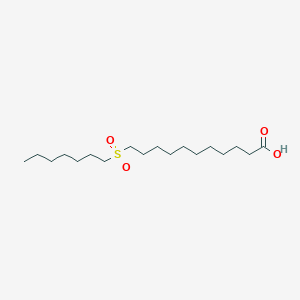



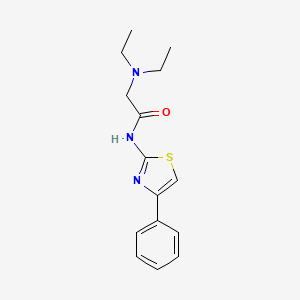
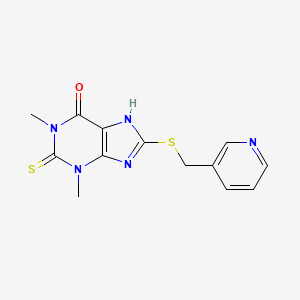
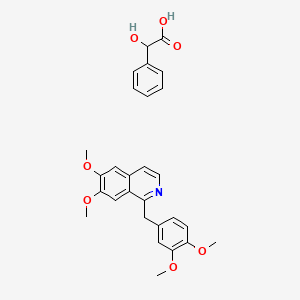
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
